

# No Publicly Available Data on the Mechanism of Action for PRL-3195

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PRL 3195  |           |
| Cat. No.:            | B15141186 | Get Quote |

Following a comprehensive search of publicly available scientific literature and clinical trial databases, no information was found regarding a compound designated as PRL-3195. The search for its mechanism of action, preclinical data, and any associated clinical studies did not yield any relevant results.

The initial investigation included queries for "PRL-3195 mechanism of action," "PRL-3195 preclinical studies," "PRL-3195 clinical trials," and "PRL-3195 pharmacology." The search results pointed to information on other unrelated therapeutic agents, including:

- PRT3645, PRT2527, and a SMARCA2/BRM degrader from Prelude Therapeutics' oncology pipeline.[1]
- Inhaled nitric oxide for the treatment of pulmonary hypertension associated with COPD (NCT01728220).[2]
- PRL-02, a depot formulation for advanced prostate cancer, which is undergoing a Phase 1/2a clinical trial.[3]

It is possible that PRL-3195 is an internal designation for a compound in very early-stage development with no data disclosed in the public domain, a misnomer, or a discontinued project.

Due to the complete absence of information, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or



visualizations of signaling pathways. Further analysis and reporting on the core requirements are contingent on the future availability of scientific data regarding PRL-3195.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Prelude Therapeutics Provides Clinical Update and Announces Presentation of New Preclinical Data at the Upcoming 2022 AACR Annual Meeting | PRLD Stock News [stocktitan.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Clinical Trials | Phase 1/2a, Open-label, Multicenter Study of Intramuscular PRL-02 Depot in Patients with Advanced Prostate Cancer [uvahealth.com]
- To cite this document: BenchChem. [No Publicly Available Data on the Mechanism of Action for PRL-3195]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141186#prl-3195-mechanism-of-action]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com